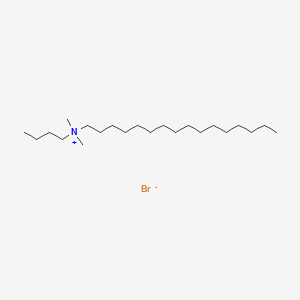
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide is a cationic lipid compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its ability to form lipid nanoparticles, which are crucial for drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with butyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylhexadecan-1-amine+Butyl bromide→N-Butyl-N,N-dimethylhexadecan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar quaternization reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol.
Scientific Research Applications
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the formation of lipid nanoparticles for gene delivery and other biomedical applications.
Medicine: It is used in drug delivery systems, particularly for delivering nucleic acids such as mRNA and siRNA.
Industry: The compound is used in the formulation of personal care products and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-Butyl-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with biological membranes. As a cationic lipid, it can form complexes with negatively charged molecules such as nucleic acids. This interaction facilitates the delivery of these molecules into cells. The compound’s ability to form lipid nanoparticles enhances its effectiveness in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
N-Hexadecyl-N,N-dimethylhexadecan-1-aminium bromide: Another cationic lipid with similar applications in drug delivery.
N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide: Used as a surfactant and antimicrobial agent.
Uniqueness
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific alkyl chain length and quaternary ammonium structure, which confer distinct physicochemical properties. These properties make it particularly effective in forming stable lipid nanoparticles for drug delivery applications.
Properties
CAS No. |
96018-76-7 |
|---|---|
Molecular Formula |
C22H48BrN |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
butyl-hexadecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C22H48N.BrH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-23(3,4)21-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
RGYWTUVVXKFRRE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















